molecular formula C11H5F3N4O2S B604328 4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid CAS No. 1354752-43-4

4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid

Cat. No.: B604328
CAS No.: 1354752-43-4
M. Wt: 314.25g/mol
InChI Key: BONHTHDJTHMSGK-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid (CAS: 1354752-43-4) is a heterocyclic compound with the molecular formula C₁₁H₅F₃N₄O₂S and a molecular weight of 314.24 g/mol. This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for interactions with biological targets such as enzymes and receptors.

Synthetic routes for analogous compounds often involve cyclocondensation of 4-amino-5-substituted-1,2,4-triazole-3-thiols with carboxylic acids or their derivatives in the presence of reagents like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) . Microwave-assisted syntheses under solvent-free conditions have also been reported for related derivatives, offering advantages in yield and reaction time .

Properties

IUPAC Name

4-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N4O2S/c12-11(13,14)9-15-16-10-18(9)17-7(21-10)5-1-3-6(4-2-5)8(19)20/h1-4H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONHTHDJTHMSGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=NN=C3S2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid typically involves the cyclization of 4-amino-1,2,4-triazole-3-thiols with appropriate carboxylic acids. One common method includes the reaction of 4-amino-4H-1,2,4-triazole-3-thiols with 2-chloro-6-fluorobenzoic acid in the presence of phosphorous oxychloride under reflux conditions . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolothiadiazole ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the thiadiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for methoxylation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound is being investigated for its potential as an anti-inflammatory , antimicrobial , and anticancer agent. The trifluoromethyl group enhances its pharmacokinetic properties, making it a valuable scaffold in drug design. Research indicates that it interacts with various biological targets, which can lead to the development of new therapeutic agents.

Biological Studies

In biological studies, 4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid is utilized as a probe to study enzyme inhibition and receptor binding due to its unique structural features. Its ability to selectively bind to biological targets makes it a useful tool for investigating cellular mechanisms and pathways.

Material Science

The compound is also being explored for its potential applications in material science. Its unique electronic properties make it suitable for developing new materials that can be used in various technological applications. The investigation into its properties can lead to advancements in electronic devices and materials with specific functionalities.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial activity of derivatives of this compound against various pathogens. For instance, compounds derived from 4-amino-5-phenyl-1H-1,2,4-triazole-3-thiol exhibited promising activity against bacteria and yeast-like fungi .

CompoundActivity AgainstMethod of Testing
4-amino-5-phenyl-1H-1,2,4-triazole-3-thiolBacteria & FungiAgar-well diffusion

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of triazolothiadiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 4-[3-(trifluoromethyl)triazolothiadiazol-6-yl]benzoic acid with structurally similar compounds (Table 1):

Table 1: Comparative Analysis of Triazolothiadiazole Derivatives

Compound Name / ID Substituents Molecular Formula Key Bioactivity Melting Point (°C) Notable Features Reference
Target Compound Trifluoromethyl, benzoic acid C₁₁H₅F₃N₄O₂S Not explicitly reported (anticancer/antimicrobial inferred) N/A Enhanced solubility due to -COOH; electron-withdrawing CF₃ group improves metabolic stability
5a (Indole derivative) 4-Iodophenyl, indole C₁₇H₁₀IN₅S Anticancer (Bcl-2 inhibition) 183–185 Iodine substituent enhances lipophilicity; indole core enables π-π interactions
13 (Quinazoline derivative) 3-Bromophenyl, quinazoline C₁₉H₁₁BrN₈S Not reported 131–132 Bromine enhances halogen bonding; fused quinazoline increases planarity
7c (Nitro derivative) 4-Nitrophenyl, dimethylphenyl C₁₇H₁₄N₆O₂S TNF-α inhibition 176 Nitro group improves redox activity; dimethylphenyl enhances steric bulk
4-CMI (Heparanase inhibitor) 4-Chlorophenyl, iodo-phenol C₁₆H₁₀ClIN₄OS Heparanase inhibition (IC₅₀: 3–12 μg/mL) N/A Iodo-phenol moiety critical for enzyme active-site binding
5a (Benzofuran derivative) Benzofuran, benzoic acid C₁₈H₁₁N₅O₃S Antimicrobial N/A Benzofuran enhances aromatic stacking; benzoic acid improves water solubility
5a (Adamantyl derivative) Adamantyl, 2-methylphenyl C₂₀H₂₁N₅S Antiproliferative N/A Adamantyl group confers rigidity and lipophilicity

Key Structural and Functional Insights:

Nitro-substituted derivatives (e.g., 7c) exhibit strong TNF-α inhibition due to redox-active nitro groups . Halogens (e.g., Br, I): Bromine and iodine in compounds 13 and 5a improve halogen bonding with biological targets, critical for anticancer activity . Carboxylic Acid (-COOH): The benzoic acid group in the target compound and benzofuran derivatives (e.g., 5a in ) enhances solubility and enables salt formation, facilitating formulation development.

Thermal Stability :

  • Melting points vary significantly with substituents. For instance, quinazoline derivative 13 melts at 131–132°C, while nitro derivative 7c has a higher melting point (176°C), likely due to stronger intermolecular interactions from polar nitro groups .

Synthetic Accessibility :

  • Adamantyl derivatives (e.g., 5a in ) require multistep purifications, whereas microwave-assisted syntheses (e.g., ) for simpler analogs offer higher yields (>70%) and shorter reaction times.

Contradictions and Gaps: While heparanase inhibitors (e.g., 4-CMI) show nanomolar IC₅₀ values , the target compound’s bioactivity remains unconfirmed, highlighting the need for targeted assays. Substituent positional isomerism (e.g., ortho vs. para substituents) is underexplored in the evidence but could significantly alter activity profiles.

Biological Activity

The compound 4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid is a derivative of the 1,3,4-thiadiazole family known for its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound features a trifluoromethyl group and a benzoic acid moiety attached to a triazolo-thiadiazole scaffold. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC12H8F3N5S
Molecular Weight305.28 g/mol
CAS NumberNot specified
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Thiadiazole Ring : The initial step includes cyclization reactions involving thiosemicarbazide and appropriate aromatic carboxylic acids.
  • Introduction of the Trifluoromethyl Group : This can be achieved through electrophilic fluorination or other synthetic methodologies to incorporate the trifluoromethyl moiety.
  • Final Coupling with Benzoic Acid : The final product is obtained by coupling the thiadiazole derivative with benzoic acid.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. The presence of the thiadiazole moiety enhances the compound's interaction with microbial targets. For instance:

  • Study Findings : Compounds containing the 1,3,4-thiadiazole ring have shown effectiveness against various bacterial strains including E. coli and S. aureus .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is well-documented:

  • Case Studies : In vitro studies have demonstrated that certain thiadiazole derivatives exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 0.74 to 10 μg/mL .
  • Mechanism of Action : The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cell cycle regulation .

Anti-inflammatory Effects

Thiadiazole derivatives have been reported to possess anti-inflammatory properties:

  • Research Evidence : Compounds have shown inhibition of pro-inflammatory cytokines in various models of inflammation . This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or tumor growth.
  • Receptor Modulation : Interaction with cellular receptors can alter signal transduction pathways critical for cell survival and proliferation.

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